Cas no 2253640-80-9 (Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid)

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate, as its trifluoroacetic acid (TFA) salt, is a chemically modified pyrrolidine derivative with applications in pharmaceutical synthesis and medicinal chemistry. The compound features a carbamate-protected tertiary amine, enhancing stability while allowing selective deprotection when required. The trifluoroacetate counterion improves solubility in polar solvents, facilitating purification and handling. Its structural versatility makes it a valuable intermediate for developing bioactive molecules, particularly in CNS-targeted drug discovery. The presence of both a benzyloxycarbonyl (Cbz) group and a methylated pyrrolidine moiety offers synthetic flexibility for further functionalization. This compound is typically supplied as a high-purity solid, ensuring reproducibility in research applications.
Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid structure
2253640-80-9 structure
Product Name:Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid
CAS No:2253640-80-9
MF:C15H19F3N2O4
MW:348.317574739456
CID:6080584
PubChem ID:137935852
Update Time:2025-10-05

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid
    • EN300-6499600
    • benzyl N-methyl-N-(pyrrolidin-3-yl)carbamate; trifluoroacetic acid
    • 2253640-80-9
    • Inchi: 1S/C13H18N2O2.C2HF3O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,12,14H,7-10H2,1H3;(H,6,7)
    • InChI Key: DTXKEFMBBSRVSU-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(F)F.O(CC1C=CC=CC=1)C(N(C)C1CNCC1)=O

Computed Properties

  • Exact Mass: 348.12969158g/mol
  • Monoisotopic Mass: 348.12969158g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9Ų

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid Pricemore >>

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Additional information on Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid

Recent Advances in the Study of Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid (CAS: 2253640-80-9)

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid (CAS: 2253640-80-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications in drug discovery.

The compound, often referred to by its CAS number 2253640-80-9, has been investigated for its unique chemical structure, which combines a carbamate moiety with a pyrrolidine ring and a trifluoroacetic acid group. This combination confers distinct physicochemical properties, making it a promising candidate for further exploration. Recent synthetic methodologies have improved the yield and purity of this compound, enabling more extensive pharmacological evaluations.

One of the key areas of research has been the compound's potential as a modulator of central nervous system (CNS) targets. Preliminary in vitro studies suggest that Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. These findings have sparked interest in its potential application for neurological disorders such as Parkinson's disease and depression.

In addition to its CNS activity, recent studies have also explored the compound's role in cancer therapeutics. The trifluoroacetic acid moiety is thought to enhance the compound's bioavailability and membrane permeability, which could be advantageous in targeting tumor cells. Early-stage in vivo studies have shown promising results in reducing tumor growth in animal models, although further research is needed to elucidate the underlying mechanisms.

The synthesis of Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid has also seen advancements. Recent publications describe optimized routes that reduce the number of steps and improve overall efficiency. These improvements are critical for scaling up production for preclinical and clinical studies. Additionally, the use of greener solvents and catalysts in the synthesis process aligns with the growing emphasis on sustainable chemistry in pharmaceutical development.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential off-target effects require further investigation. Researchers are also exploring structural analogs to enhance its selectivity and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic candidates.

In conclusion, Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid (CAS: 2253640-80-9) represents a versatile and promising compound in medicinal chemistry. Its unique structure and preliminary pharmacological profile warrant continued research to fully unlock its therapeutic potential. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in disease models.

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